5-(2-Naphthyl)-1H-pyrazol-3-amine
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Description
5-(2-Naphthyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-(2-Naphthyl)-1H-pyrazol-3-amine is the Gonadotropin-releasing hormone receptor (GNRHR) . This receptor mediates the action of Gonadotropin-releasing hormone (GnRH) to stimulate the secretion of the gonadotropic hormones luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .
Mode of Action
The compound interacts with its target, the GNRHR, by association with G-proteins that activate a phosphatidylinositol-calcium second messenger system . This interaction results in changes in the cellular activity, leading to the secretion of LH and FSH.
Biochemical Pathways
The compound affects the GnRH signaling pathway, which plays a crucial role in the regulation of reproduction . The downstream effects of this pathway include the regulation of gonadotropin release, which influences various reproductive processes.
Pharmacokinetics
Similar compounds have shown a median t max of 50–72 h and a mean apparent terminal T 1/2 of 34–57 h . The bioavailability of such compounds is often influenced by factors such as absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its influence on the GnRH signaling pathway. By interacting with the GNRHR, the compound can stimulate the secretion of LH and FSH, which are key hormones in the regulation of reproductive processes .
Properties
IUPAC Name |
5-naphthalen-2-yl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H3,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWCDCBGMJMROZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NN3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395971 |
Source
|
Record name | 5-(2-Naphthyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209224-90-8 |
Source
|
Record name | 5-(2-Naphthalenyl)-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209224-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Naphthyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.